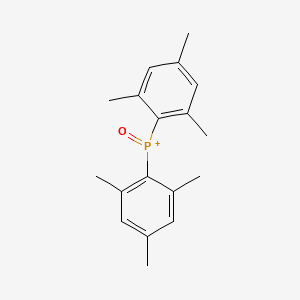
Mepazine acetate
Descripción general
Descripción
. Anteriormente se utilizaba como fármaco neuroléptico o tranquilizante mayor. El acetato de mepacina se incorporó rápidamente a la práctica psiquiátrica como ataráctico, un verdadero tranquilizante en lugar de un hipnótico o depresor . Posteriormente se retiró del mercado debido a sus efectos secundarios y a la falta de eficacia en comparación con otras fenotiazinas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El acetato de mepacina se sintetiza a través de una serie de reacciones químicas que implican la fenotiazina como material de partida. La ruta sintética suele implicar la alquilación de la fenotiazina con un agente alquilante adecuado, como la 1-metilpiperidina, en condiciones controladas . Las condiciones de reacción suelen incluir el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la reacción.
Métodos de producción industrial
La producción industrial de acetato de mepacina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de disolventes y catalizadores de grado industrial para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de mepacina se somete a diversas reacciones químicas, entre ellas:
Oxidación: El acetato de mepacina se puede oxidar para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el acetato de mepacina en sus aminas correspondientes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y nucleófilos como el metóxido de sodio para las reacciones de sustitución . Las condiciones de reacción suelen implicar temperaturas controladas y el uso de disolventes apropiados para garantizar la ruta de reacción deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, aminas y diversos derivados sustituidos de fenotiazina .
Aplicaciones Científicas De Investigación
El acetato de mepacina ha sido objeto de diversos estudios de investigación científica debido a sus propiedades químicas únicas. Algunas de sus aplicaciones incluyen:
Mecanismo De Acción
El acetato de mepacina ejerce sus efectos a través de la inhibición de la actividad proteasa MALT1 . MALT1 es una proteasa de cisteína intracelular que desempeña un papel crucial en la inmunidad innata y adaptativa. Al inhibir MALT1, el acetato de mepacina puede modular las respuestas inmunitarias y tiene posibles aplicaciones terapéuticas en enfermedades como la artritis reumatoide . Los objetivos y vías moleculares implicados incluyen el activador del receptor del factor nuclear κ-B (RANK) y la activación del factor nuclear κB (NF-κB) y la proteína activadora 1 (AP-1) .
Comparación Con Compuestos Similares
El acetato de mepacina forma parte de la familia de las fenotiazinas, que incluye otros compuestos como la clorpromazina, la prometazina y la perfenazina . En comparación con estos compuestos, el acetato de mepacina tiene un perfil de efectos secundarios único, con menos sedación y un menor riesgo de síntomas extrapiramidales . Se descubrió que era menos eficaz como agente antipsicótico, lo que llevó a su retirada del mercado .
Lista de compuestos similares
- Clorpromazina
- Prometazina
- Perfenazina
- Proclorperazina
- Triflupromazina
Propiedades
IUPAC Name |
acetic acid;10-[(1-methylpiperidin-3-yl)methyl]phenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S.C2H4O2/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;1-2(3)4/h2-5,8-11,15H,6-7,12-14H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBIOCPXKOZHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947227 | |
| Record name | Acetic acid--10-[(1-methylpiperidin-3-yl)methyl]-10H-phenothiazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24360-97-2 | |
| Record name | 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24360-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepazine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024360972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--10-[(1-methylpiperidin-3-yl)methyl]-10H-phenothiazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PECAZINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U42703EIIO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}benzoate](/img/structure/B3050137.png)











![5-chlorobenzo[h][1,6]naphthyridine](/img/structure/B3050155.png)

